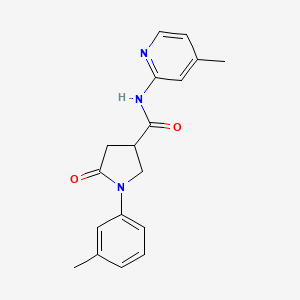![molecular formula C15H26N2O2 B4679700 1-[(1-acetyl-4-piperidinyl)carbonyl]azocane](/img/structure/B4679700.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]azocane
Vue d'ensemble
Description
1-[(1-acetyl-4-piperidinyl)carbonyl]azocane, also known as PACA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PACA is a synthetic compound that belongs to the family of azocanes, which are known for their potential as bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-[(1-acetyl-4-piperidinyl)carbonyl]azocane is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to have anticancer activity, inhibiting the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory activity, reducing inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(1-acetyl-4-piperidinyl)carbonyl]azocane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable and can be stored for extended periods of time. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for research on 1-[(1-acetyl-4-piperidinyl)carbonyl]azocane. One potential direction is to study its potential as a drug delivery system. This compound has been shown to cross the blood-brain barrier, which makes it a promising candidate for delivering drugs to the brain. Another potential direction is to study its effects on neurological diseases, such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Applications De Recherche Scientifique
1-[(1-acetyl-4-piperidinyl)carbonyl]azocane has been studied extensively for its potential as a bioactive molecule. Its unique structure and properties make it a promising candidate for various scientific research applications. This compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
1-[4-(azocane-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-13(18)16-11-7-14(8-12-16)15(19)17-9-5-3-2-4-6-10-17/h14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLNYQUPLZAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4679621.png)

![N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4679628.png)
![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4679630.png)
![N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4679635.png)
![N-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4679637.png)

![3-(benzylthio)-5-imino-6-(2-methoxybenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4679653.png)
![3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4679677.png)

![1-benzyl-5-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4679689.png)
![2-chloro-N-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4679710.png)
![2-(2,4-dichloro-6-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4679712.png)
